molecular formula C21H24ClN7O B6029242 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B6029242
M. Wt: 425.9 g/mol
InChI Key: YIZPJNDTVWMFBQ-UHFFFAOYSA-N
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Description

6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with a piperazine ring and a methoxyphenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.

    Substitution with Piperazine: The triazine core is then reacted with 3-chlorophenylpiperazine in the presence of a base, such as potassium carbonate, to form the piperazine-substituted triazine.

    Introduction of the Methoxyphenyl Group: The final step involves the reaction of the intermediate with 2-methoxyaniline under acidic conditions to introduce the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-hydroxyphenyl)-1,3,5-triazine-2,4-diamine: Similar structure with a hydroxyphenyl group instead of a methoxyphenyl group.

    6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine: Similar structure with an ethylphenyl group instead of a methoxyphenyl group.

Uniqueness

The presence of the methoxyphenyl group in 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes the compound distinct from its analogs and potentially more effective in certain applications.

Properties

IUPAC Name

6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN7O/c1-30-18-8-3-2-7-17(18)24-21-26-19(25-20(23)27-21)14-28-9-11-29(12-10-28)16-6-4-5-15(22)13-16/h2-8,13H,9-12,14H2,1H3,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZPJNDTVWMFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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